

Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1

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Compound of Interest

Compound Name: *Dibenzyl N,N-diisopropylphosphoramidite*

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Dibenzyl N,N-diisopropylphosphoramidite: A Technical Guide

CAS Number: 108549-23-1

This technical guide provides an in-depth overview of **Dibenzyl N,N-diisopropylphosphoramidite**, a critical reagent in modern biochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on its role as a versatile phosphitylating agent.

Core Properties and Specifications

Dibenzyl N,N-diisopropylphosphoramidite is a colorless to light yellow, moisture-sensitive liquid.^[1] It is widely recognized for its stability and high efficiency in coupling reactions, making it an indispensable tool in nucleic acid and phosphopeptide chemistry.^{[1][2]} Proper handling and storage under an inert, dry atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C or -20°C) are crucial to prevent degradation.^[3]

Property	Value	Citations
CAS Number	108549-23-1	[3]
Molecular Formula	C ₂₀ H ₂₈ NO ₂ P	[3]
Molecular Weight	345.42 g/mol	[3]
Appearance	Clear, colorless to light yellow liquid/oil	[2]
Boiling Point	130 °C @ 0.55 mmHg	[3]
Density	1.028 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.535	[3]
Purity	Typically ≥90%, with commercial grades of ≥95% to >98% available	[3][4]
Solubility	Soluble in THF, acetonitrile, dichloromethane, chloroform, benzene, toluene, diethyl ether, DMF.	[3][5]
Insolubility	Insoluble in cold water.	[3][5]
Storage Conditions	2-8°C or -20°C, under inert gas (Nitrogen), moisture sensitive.	[3]

Spectroscopic Data:

Type	Nucleus	Solvent	Chemical Shift (δ)	Citations
NMR	³¹ P	CDCl ₃	+148.2 ppm	[5]

Synthesis of Dibenzyl N,N-diisopropylphosphoramidite

The synthesis of **Dibenzyl N,N-diisopropylphosphoramidite** is typically achieved through the reaction of a phosphorus precursor with benzyl alcohol. A common and convenient method involves the use of N,N-diisopropylphosphoramidous dichloride or dichloro-N,N-diisopropylphosphoramidite in the presence of a tertiary amine base to scavenge the generated HCl.[5]

Experimental Protocol: Synthesis from Dichloro-N,N-diisopropylphosphoramidite

This protocol describes the synthesis of **Dibenzyl N,N-diisopropylphosphoramidite** from dichloro-N,N-diisopropylphosphoramidite and benzyl alcohol.

Materials:

- Dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol)
- Anhydrous Benzyl Alcohol (45 mL, 416.67 mmol)
- Anhydrous Triethylamine (66 mL, 455.44 mmol)
- Anhydrous Tetrahydrofuran (THF) (300 mL)
- 500 mL Round-bottomed flask
- Ice-salt bath
- Stirring apparatus
- Nitrogen inlet

Procedure:

- To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,N-diisopropylphosphoramidite (42 g) and dissolve it in anhydrous THF (300 mL) with stirring.
- Add anhydrous triethylamine (66 mL) to the solution.
- Cool the flask to 0°C using an ice-salt bath.

- Slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature is maintained near 0°C.
- After the addition is complete, allow the reaction to stir at 0°C for 1 hour. A white solid (triethylamine hydrochloride) will precipitate.
- Remove the flask from the ice bath and continue stirring at room temperature for an additional 3 hours.
- Cease stirring and allow the solid to settle for 10 minutes.
- Filter the suspension and wash the collected solid with anhydrous THF.
- Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.
- The product is obtained as an oily liquid (54.0 g, 75.3% yield) and can often be used without further purification by column chromatography.



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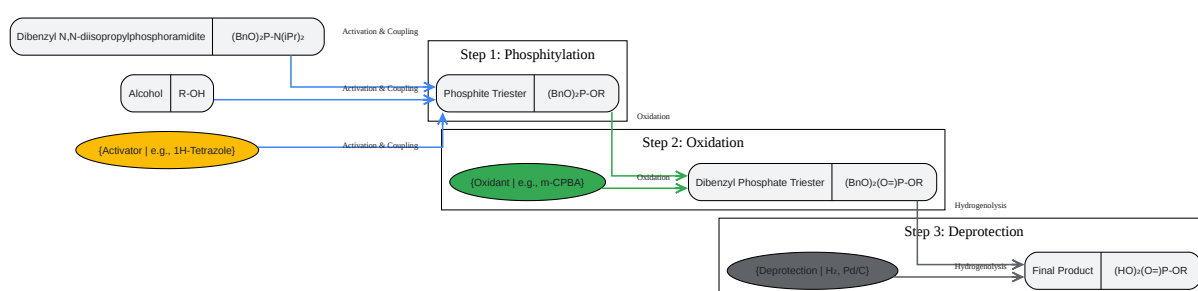
Synthesis Workflow Diagram

Core Applications and Experimental Protocols

Dibenzyldiisopropylphosphoramidite is a cornerstone reagent for the phosphitylation of alcohols, a key step in the synthesis of phosphopeptides and oligonucleotides.[2][5] The general methodology involves a three-step process:

- Phosphitylation: The alcohol substrate reacts with **Dibenzyldiisopropylphosphoramidite** in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a trivalent phosphite triester intermediate.

- Oxidation: The unstable phosphite triester is oxidized to the stable pentavalent dibenzyl phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH).
- Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenolysis, to yield the final phosphoric acid functional group.[6]



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General Phosphitylation Reaction Pathway

Experimental Protocol: Phosphorylation of a Protected Serine Derivative

This protocol provides an example of the phosphitylation of a protected amino acid, Boc-Ser-ONbz, which is a common step in the synthesis of phosphopeptides.[4]

Materials:

- Boc-Ser-ONbz (N-tert-butoxycarbonyl-L-serine 4-nitrobenzyl ester)

- **Dibenzyl N,N-diisopropylphosphoramidite**
- 1H-Tetrazole (as a solution in acetonitrile)
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- 10% aqueous $\text{Na}_2\text{S}_2\text{O}_5$
- 5% aqueous NaHCO_3
- 1 M HCl
- Na_2SO_4

Procedure:

- Phosphitylation: Dissolve Boc-Ser-ONbz in anhydrous DCM. Add a solution of 1H-tetrazole in acetonitrile, followed by the dropwise addition of **Dibenzyl N,N-diisopropylphosphoramidite** at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
- Oxidation: Cool the reaction mixture to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir for 10-30 minutes at 0°C.[7]
- Workup: Quench the reaction by adding 10% aqueous $\text{Na}_2\text{S}_2\text{O}_5$. Transfer the mixture to a separatory funnel and dilute with EtOAc.
- Wash the organic layer sequentially with 10% aqueous $\text{Na}_2\text{S}_2\text{O}_5$, 5% aqueous NaHCO_3 , and 1 M HCl.
- Dry the organic layer over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude dibenzyl-phosphorylated serine derivative by silica gel chromatography.

Applications in Drug Development and Research

The unique reactivity of **Dibenzyl N,N-diisopropylphosphoramidite** makes it a valuable reagent in several areas of research and development:

- **Oligonucleotide Synthesis:** It is a key building block in the automated solid-phase synthesis of DNA and RNA, enabling the production of custom sequences for genetic research, diagnostics, and therapeutic applications like antisense oligonucleotides and siRNA.[\[1\]](#)[\[2\]](#)
- **Phosphopeptide Synthesis:** The ability to selectively phosphorylate serine, threonine, and tyrosine residues is crucial for studying protein phosphorylation, a fundamental process in cell signaling. Synthetic phosphopeptides are used to investigate enzyme kinetics, protein-protein interactions, and to develop kinase inhibitors.[\[5\]](#)[\[8\]](#)
- **Bioconjugation:** This reagent can be used to link biomolecules to other molecules or surfaces, which is important for creating effective drug delivery systems and diagnostic tools.[\[9\]](#)
- **Phosphorothioate Analogs:** It serves as a precursor in the synthesis of phosphorothioate derivatives, which are important modifications in therapeutic oligonucleotides that increase their resistance to nuclease degradation.[\[1\]](#)

Safety and Handling

Dibenzyl N,N-diisopropylphosphoramidite is a combustible liquid and is sensitive to moisture.[\[3\]](#) It can cause skin and eye irritation.[\[10\]](#)

Personal Protective Equipment (PPE):

- **Eye Protection:** Safety glasses or goggles are mandatory.
- **Hand Protection:** Chemical-resistant gloves (e.g., nitrile) should be worn.
- **Respiratory Protection:** Use in a well-ventilated area or a fume hood. For higher concentrations or poor ventilation, a suitable respirator should be used.[\[3\]](#)

Handling:

- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin, eyes, and clothing.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
- Refrigeration at 2-8°C is recommended for long-term storage.[3]

Disposal:

- Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a comprehensive overview of **Dibenzyl N,N-diisopropylphosphoramidite** for its intended scientific audience. For further details, consulting the cited literature is recommended.

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